molecular formula C26H27NO8S3 B330272 2',3',4,5-TETRAMETHYL 5',5',6',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

2',3',4,5-TETRAMETHYL 5',5',6',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B330272
M. Wt: 577.7 g/mol
InChI Key: KBDZLXKMCQMVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 5’,5’,6’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 5’,5’,6’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. One common method includes the reaction of appropriate dithiole and quinoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 5’,5’,6’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Tetramethyl 5’,5’,6’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’,6’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 5’,5’,6’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H27NO8S3

Molecular Weight

577.7 g/mol

IUPAC Name

tetramethyl 5//',5//',6//',9//'-tetramethylspiro[1,3-dithiole-2,1//'-thiopyrano[2,3-c]quinoline]-2//',3//',4,5-tetracarboxylate

InChI

InChI=1S/C26H27NO8S3/c1-12-9-10-14-13(11-12)15-20(25(2,3)27(14)4)36-17(22(29)33-6)16(21(28)32-5)26(15)37-18(23(30)34-7)19(38-26)24(31)35-8/h9-11H,1-8H3

InChI Key

KBDZLXKMCQMVNH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C

Origin of Product

United States

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